molecular formula C19H22FN5O2 B2606431 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 921890-70-2

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide

Cat. No.: B2606431
CAS No.: 921890-70-2
M. Wt: 371.416
InChI Key: MDQVRMPJULGXEZ-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have exhibited substantial antiviral activity .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused with a pyrimidine ring .

Scientific Research Applications

Anti-Inflammatory and Antinociceptive Activity

Research has demonstrated the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a] pyrimidine derivatives. These compounds were synthesized using 4-fluoroaniline and ethylacetoacetate, exhibiting significant anti-inflammatory and antinociceptive activities assessed by the rat paw edema method and thermal stimulus technique. Notably, certain derivatives showed lower ulcerogenic activity and higher safety profiles, emphasizing their therapeutic potential without the common side effects associated with traditional anti-inflammatory drugs (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exhibiting potent activity against various cancer cell lines. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown significant anti-lung cancer activity at low concentrations compared to reference drugs, indicating their potential in targeted cancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, another study presented the synthesis and pharmacological evaluation of newer thiazolo[3,2-a] pyrimidines, further supporting the relevance of such compounds in anticancer research (Alam et al., 2010).

Antimicrobial Activity

The development of novel pyrazolo[3,4-d]pyrimidine derivatives has been explored for antimicrobial potential. These compounds have been assessed against a variety of pathogens, revealing promising antimicrobial properties that could contribute to the development of new therapeutic agents to combat resistant bacterial strains (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Neurological Disorders

Research on pyrazolo[3,4-d]pyrimidine derivatives has also extended to neurological disorders, with studies investigating their anticonvulsant and antidepressant activities. Compounds exhibiting significant anticonvulsant activity have been identified, suggesting their potential application in the treatment of epilepsy and other seizure-related disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-13(2)9-17(26)21-7-8-25-18-16(10-23-25)19(27)24(12-22-18)11-14-3-5-15(20)6-4-14/h3-6,10,12-13H,7-9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQVRMPJULGXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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